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Introduction:

Amprenavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease,

an enzyme crucial for the lifecycle of the virus.[1][2] Understanding the structural basis of

Amprenavir's interaction with the protease and the mechanisms of drug resistance is

paramount for the development of more effective antiretroviral therapies. X-ray crystallography

has been an indispensable tool in elucidating these interactions at an atomic level. This

document provides a detailed overview of the experimental protocols and key structural data

obtained from the crystallographic analysis of Amprenavir in complex with both wild-type and

mutant HIV-1 proteases.

Quantitative Data Summary
The following tables summarize the crystallographic data and inhibition constants for various

Amprenavir-protease complexes. This data is critical for comparing the structural and affinity

changes associated with drug resistance mutations.

Table 1: Crystallographic Data for Amprenavir-Protease Complexes
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PDB ID
Protease
Variant

Resolution
(Å)

Space
Group

R-work R-free

3NU3 Wild-Type 1.02 P2₁2₁2₁ 0.123 0.142

- PR_V32I 1.30 P2₁2₁2₁ - -

- PR_I50V 1.40 P2₁2₁2₁ - -

- PR_I54M 1.30 P2₁2₁2₁ - -

- PR_I54V 1.45 P2₁2₁2₁ - -

- PR_I84V 1.85 P2₁2₁2₁ 0.200 -

- PR_L90M 1.25 P2₁2₁2₁ - -

1T7J
L63P/V82T/I8

4V
2.20 - 0.203 0.244

3EKP

L10I/G48V/I5

4V/V64I/V82

A

2.15 - 0.196 0.254

-
Joint X-

ray/Neutron
2.00 - - -

Data compiled from multiple sources.[1][3][4][5][6] Note that some R-factor values were not

explicitly available in the provided search results.

Table 2: Inhibition Constants (K_i) of Amprenavir against HIV-1 Protease Variants
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Protease Variant K_i (nM) Fold Change vs. Wild-Type

Wild-Type 0.16 1

PR_V32I 1.6 10

PR_I50V 4.8 30

PR_I54M 0.48 3

PR_I54V 0.48 3

PR_I84V 0.96 6

PR_L90M 0.16 1

Quadruple Mutant

(46I/48V/50V/84L)
- ~2

M46I - 0.5

G48V - 4

I50V (single) - 83

I84L - 0.2

This table presents kinetic data showing how specific mutations affect the binding affinity of

Amprenavir.[1][7] The I50V mutation, in particular, significantly reduces the inhibitory activity of

Amprenavir.[7]

Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature for the

structural analysis of Amprenavir-protease complexes.[1][7]

Mutant Protease Generation and Expression
Objective: To produce specific drug-resistant mutants of HIV-1 protease for structural and

kinetic analysis.

Protocol:
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Site-Directed Mutagenesis:

A synthetic gene for HIV-1 protease is used as a template.

Desired mutations (e.g., M46I, G48V, I50V, I84L) are introduced using PCR-based site-

directed mutagenesis with appropriate mutagenic primers.[7]

The complete gene sequence of the mutant protease is verified by DNA sequencing to

ensure only the intended mutations are present.[7]

Cloning into Expression Vector:

The mutated protease gene is cloned into a suitable E. coli expression vector, such as

pSPC27.[7]

Protein Expression:

The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)).

Cultures are grown in a fermentor to a high density.

Protein expression is induced, typically leading to the formation of inclusion bodies.[7]

Protein Purification and Refolding
Objective: To obtain pure, active HIV-1 protease from inclusion bodies.

Protocol:

Inclusion Body Isolation:

E. coli cells are harvested and lysed.

Inclusion bodies are isolated by centrifugation.

Solubilization and Refolding:

The purified inclusion bodies are solubilized in a denaturing buffer.
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The solubilized protease is refolded by rapid dilution into a refolding buffer.[7] For

crystallization of the complex, Amprenavir is included in the refolding buffer.[7]

Purification:

The refolded, active protease is purified using standard chromatography techniques.

Crystallization
Objective: To grow high-quality crystals of the Amprenavir-protease complex suitable for X-ray

diffraction.

Protocol:

Complex Formation: The purified and refolded protease is incubated with an excess of

Amprenavir to ensure complete binding.

Crystallization Method: The hanging-drop vapor diffusion method is commonly employed.[7]

Procedure:

A drop containing a mixture of the protein-inhibitor complex and the crystallization

reservoir solution is placed on a siliconized cover slip.

The cover slip is inverted and sealed over the reservoir.

Crystals are allowed to grow as the drop equilibrates with the reservoir solution.

X-ray Data Collection and Structure Determination
Objective: To obtain high-resolution diffraction data and determine the three-dimensional

structure of the complex.

Protocol:

Crystal Mounting and Cryo-protection:

Crystals are harvested from the drops and briefly soaked in a cryo-protectant solution to

prevent ice formation during data collection.
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The crystal is then mounted on a loop and flash-cooled in liquid nitrogen.

Data Collection:

X-ray diffraction data is collected at a synchrotron source.

Data Processing:

The diffraction images are processed to determine the unit cell parameters, space group,

and reflection intensities.

Structure Solution and Refinement:

The structure is typically solved by molecular replacement using a previously determined

protease structure as a search model.

The model is then refined against the experimental data to improve its quality and fit to the

electron density map.[1][7] Water molecules and other solvent molecules are added to the

model during refinement.[1]

Visualizations
Experimental Workflow
The following diagram outlines the major steps involved in the X-ray crystallographic analysis of

Amprenavir-protease complexes.
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Caption: Workflow for Amprenavir-protease crystallography.
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Amprenavir-Protease Interaction Pathway
This diagram illustrates the key interactions between Amprenavir and the HIV-1 protease

active site, as well as the influence of resistance mutations.
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Caption: Amprenavir's interactions with the HIV-1 protease active site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amprenavir-protease-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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